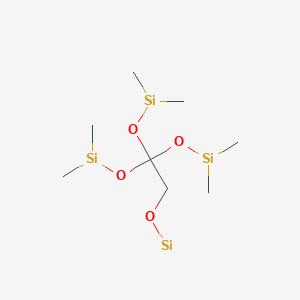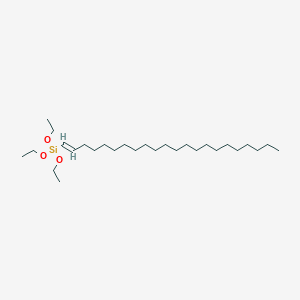
CID 76519403
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TRIS(DIMETHYLSILOXY)ETHOXYSILANE, also known as tris(dimethylsilyl) ethyl orthosilicate, is a silicon-based compound with the molecular formula C8H26O4Si4. It is a colorless liquid that is primarily used in the production of silicone resins and other silicon-based materials. The compound is known for its unique chemical properties, including its ability to undergo hydrolysis and condensation reactions, making it a valuable intermediate in various industrial applications .
Méthodes De Préparation
TRIS(DIMETHYLSILOXY)ETHOXYSILANE can be synthesized through the reaction of dimethylsiloxane and ethylchlorosilane under alkaline conditions . The specific synthesis method can be optimized based on the desired product and experimental conditions. Industrial production methods typically involve the sol-gel process, where alkoxy silane reagents undergo hydrolysis and condensation reactions to form silicone resins . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired product properties.
Analyse Des Réactions Chimiques
TRIS(DIMETHYLSILOXY)ETHOXYSILANE undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions. Common reagents used in these reactions include water, alcohols, and acids. For example, the hydrolysis of TRIS(DIMETHYLSILOXY)ETHOXYSILANE in the presence of water leads to the formation of silanol groups, which can further condense to form siloxane bonds . The major products formed from these reactions are typically silicone resins and other silicon-based materials.
Applications De Recherche Scientifique
TRIS(DIMETHYLSILOXY)ETHOXYSILANE has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of silicone resins and other silicon-based materials . In biology and medicine, it is used in the development of biocompatible materials and drug delivery systems. In industry, it is used in the production of coatings, adhesives, and sealants due to its excellent thermal stability and mechanical properties . Additionally, it is used in the development of functionalized nanoparticles for various applications, including catalysis and environmental remediation .
Mécanisme D'action
The mechanism of action of TRIS(DIMETHYLSILOXY)ETHOXYSILANE involves its ability to undergo hydrolysis and condensation reactions. Upon hydrolysis, the ethoxy groups are replaced by hydroxyl groups, forming silanol groups. These silanol groups can then condense to form siloxane bonds, resulting in the formation of a three-dimensional network of silicone resins . The molecular targets and pathways involved in these reactions include the silicon-oxygen bonds and the formation of cyclic and linear siloxane structures .
Comparaison Avec Des Composés Similaires
TRIS(DIMETHYLSILOXY)ETHOXYSILANE is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include tetraethoxysilane (TEOS), hexaethoxydisiloxane (HEDS), and octaethoxytrisiloxane (OETS) . While these compounds also undergo hydrolysis and condensation reactions, TRIS(DIMETHYLSILOXY)ETHOXYSILANE has distinct properties that make it particularly useful in the production of silicone resins and other silicon-based materials . Its ability to form stable siloxane bonds and its compatibility with various organic and inorganic materials highlight its uniqueness.
Propriétés
Formule moléculaire |
C8H20O4Si4 |
|---|---|
Poids moléculaire |
292.58 g/mol |
InChI |
InChI=1S/C8H20O4Si4/c1-14(2)10-8(7-9-13,11-15(3)4)12-16(5)6/h7H2,1-6H3 |
Clé InChI |
HSWZCIZTSQKBLE-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)OC(CO[Si])(O[Si](C)C)O[Si](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12351038.png)

![5-Methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1,3-diazinane-2,4-dione;hydrochloride](/img/structure/B12351047.png)



![N-[6-[4-(5-amino-1,3,4-thiadiazol-2-yl)butyl]-1,4,5,6-tetrahydropyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B12351105.png)
![(3R)-3-Amino-4-(6,7-difluoro-1H-indazol-3-yl)-1-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-1-butanonephosphate](/img/structure/B12351116.png)
![1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol;hydrate;hydrochloride](/img/structure/B12351118.png)
aminehydrochloride](/img/structure/B12351121.png)
![2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12351123.png)

